molecular formula C18H21ClO3S B117252 Estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride CAS No. 148259-10-3

Estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride

Cat. No. B117252
M. Wt: 352.9 g/mol
InChI Key: ASDYGQBNTJDQGH-CBZIJGRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride, also known as Estra-3-sulfonyl chloride, is a chemical compound that has been widely used in scientific research. It belongs to the family of estrogen sulfonates and is a derivative of estradiol, which is a natural estrogen hormone in humans.

Mechanism Of Action

Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride acts as an estrogen agonist, which means it binds to estrogen receptors in cells and activates them. Estrogen receptors are present in many different tissues and organs in the body, including the breast, uterus, bone, and brain. When activated, estrogen receptors regulate the expression of genes involved in various physiological processes.

Biochemical And Physiological Effects

Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to promote the proliferation of breast cancer cells in vitro, suggesting that it may have a role in the development of breast cancer. It has also been shown to stimulate bone formation and inhibit bone resorption, suggesting that it may have a role in the treatment of osteoporosis. Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride has also been shown to have neuroprotective effects, suggesting that it may have a role in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride in lab experiments is that it is a potent estrogen agonist, which means it can be used at low concentrations to produce a significant biological effect. However, one limitation of using Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride is that it is a synthetic compound, which means it may not accurately reflect the effects of natural estrogen hormones in the body.

Future Directions

There are many future directions for research involving Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride. One direction is to investigate the role of estrogen in the development of breast cancer and to develop new treatments for breast cancer that target estrogen receptors. Another direction is to investigate the effects of estrogen on the immune system and to develop new treatments for autoimmune diseases. Additionally, there is a need for further research on the neuroprotective effects of estrogen and the potential use of Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride in the treatment of neurodegenerative diseases.

Synthesis Methods

Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride is synthesized from estradiol, which is a natural estrogen hormone in humans. The synthesis method involves the reaction of estradiol with chlorosulfonic acid in the presence of a catalyst. The reaction produces Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride as a white crystalline solid.

Scientific Research Applications

Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride has been widely used in scientific research as a tool to study the effects of estrogen hormones on various physiological processes. It has been used to investigate the role of estrogen in the regulation of gene expression, cell proliferation, and differentiation. Estra-1,3,5(10)-trien-17-one-3-sulfonyl chlorideonyl chloride has also been used to study the effects of estrogen on the cardiovascular system, bone metabolism, and the immune system.

properties

CAS RN

148259-10-3

Product Name

Estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride

Molecular Formula

C18H21ClO3S

Molecular Weight

352.9 g/mol

IUPAC Name

(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3-sulfonyl chloride

InChI

InChI=1S/C18H21ClO3S/c1-18-9-8-14-13-5-3-12(23(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1

InChI Key

ASDYGQBNTJDQGH-CBZIJGRNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)S(=O)(=O)Cl

synonyms

1,3,5-ETO-17-OSCl
estra-1,3,5(10)-trien-17-one-3-sulfonyl chloride

Origin of Product

United States

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